molecular formula C9H12BrNO3S B2402103 N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide CAS No. 2222512-31-2

N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide

Cat. No.: B2402103
CAS No.: 2222512-31-2
M. Wt: 294.16
InChI Key: HBKVFKCMFYSIBR-UHFFFAOYSA-N
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Description

N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide is a chemical compound with the molecular formula C9H12BrNO3S It is characterized by the presence of a bromophenyl group, a hydroxyethyl group, and a methanesulfonamide group

Scientific Research Applications

N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide typically involves the reaction of 2-bromophenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl group, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The methanesulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Chlorophenyl)-2-hydroxyethyl]methanesulfonamide
  • N-[2-(2-Fluorophenyl)-2-hydroxyethyl]methanesulfonamide
  • N-[2-(2-Iodophenyl)-2-hydroxyethyl]methanesulfonamide

Uniqueness

N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[2-(2-bromophenyl)-2-hydroxyethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-15(13,14)11-6-9(12)7-4-2-3-5-8(7)10/h2-5,9,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKVFKCMFYSIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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